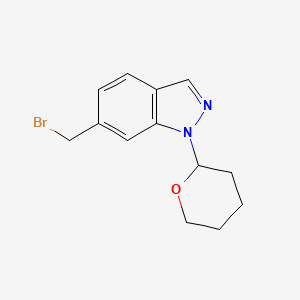
6-(Bromomethyl)-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole
概要
説明
6-(Bromomethyl)-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole is a synthetic organic compound that features a bromomethyl group attached to an indazole ring, which is further substituted with a tetrahydro-2H-pyran-2-yl group
科学的研究の応用
6-(Bromomethyl)-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes, especially those involving bromomethyl groups or indazole derivatives.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole typically involves multiple steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of ortho-substituted hydrazines with aldehydes or ketones under acidic conditions.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination of a methyl group attached to the indazole ring using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Attachment of the Tetrahydro-2H-pyran-2-yl Group: This step involves the protection of a hydroxyl group as a tetrahydropyranyl (THP) ether, which can be achieved by reacting the hydroxyl compound with dihydropyran in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
化学反応の分析
Types of Reactions
Substitution Reactions: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The indazole ring can participate in oxidation and reduction reactions, altering its electronic properties and potentially leading to different biological activities.
Cyclization Reactions: The compound can undergo intramolecular cyclization reactions, especially if additional functional groups are introduced.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine would yield an aminomethyl derivative, while oxidation could lead to the formation of a carbonyl-containing compound.
作用機序
The mechanism of action of 6-(Bromomethyl)-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in biological molecules, thereby altering their function.
類似化合物との比較
Similar Compounds
6-(Chloromethyl)-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole: Similar structure but with a chloromethyl group instead of a bromomethyl group.
6-(Hydroxymethyl)-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole: Contains a hydroxymethyl group, which is less reactive than the bromomethyl group.
6-(Methoxymethyl)-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole: Features a methoxymethyl group, which can participate in different types of reactions compared to the bromomethyl group.
Uniqueness
The presence of the bromomethyl group in 6-(Bromomethyl)-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole makes it highly reactive and versatile for various chemical transformations. This reactivity is not as pronounced in its chloro, hydroxy, or methoxy analogs, making the bromomethyl derivative particularly valuable for synthetic applications.
特性
IUPAC Name |
6-(bromomethyl)-1-(oxan-2-yl)indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O/c14-8-10-4-5-11-9-15-16(12(11)7-10)13-3-1-2-6-17-13/h4-5,7,9,13H,1-3,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPVWONQUKCAJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=CC(=C3)CBr)C=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
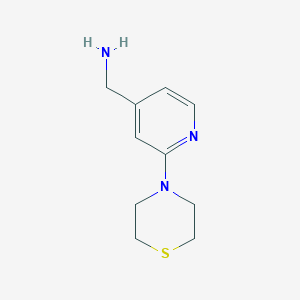


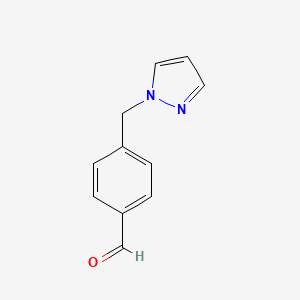
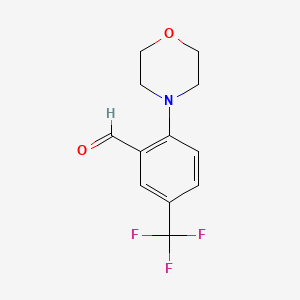

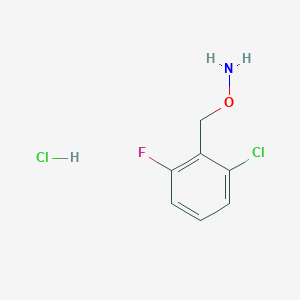
![1-[2-Amino-5-(3-methylpiperidino)phenyl]-1-ethanone](/img/structure/B1288097.png)
![1-[2-Amino-5-(4-methylpiperidino)phenyl]-1-ethanone](/img/structure/B1288098.png)

![1-[(Aminooxy)methyl]-2,3-dichlorobenzene hydrochloride](/img/structure/B1288102.png)
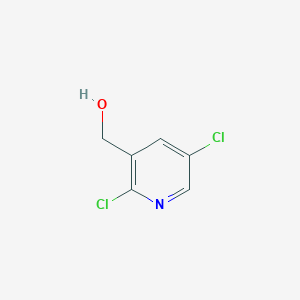
![3-(1,3-Benzodioxol-5-yl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)propanoic acid](/img/structure/B1288109.png)
![4'-Bromo-4-nitro[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1288110.png)
